molecular formula C12H28ClNO6S2 B13763629 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride CAS No. 61556-92-1

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride

Cat. No.: B13763629
CAS No.: 61556-92-1
M. Wt: 381.9 g/mol
InChI Key: PSNUUGIGXJKHNE-UHFFFAOYSA-N
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Description

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is a synthetic organic compound featuring a hexanol backbone modified with a hydroxyethylamino group and diethanesulfonate counterions, stabilized as a hydrochloride salt. The hydrochloride salt form likely improves stability and bioavailability, a common strategy in drug design .

Properties

CAS No.

61556-92-1

Molecular Formula

C12H28ClNO6S2

Molecular Weight

381.9 g/mol

IUPAC Name

2-ethylsulfonyloxyethyl(6-ethylsulfonyloxyhexyl)azanium;chloride

InChI

InChI=1S/C12H27NO6S2.ClH/c1-3-20(14,15)18-11-8-6-5-7-9-13-10-12-19-21(16,17)4-2;/h13H,3-12H2,1-2H3;1H

InChI Key

PSNUUGIGXJKHNE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride typically involves the reaction of 1-hexanol with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The diethanesulfonate group is introduced through a subsequent reaction with diethanesulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the intermediate product, and the final conversion to the diethanesulfonate hydrochloride form. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The diethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the diethanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs identified in the evidence:

Compound Name Molecular Formula Functional Groups Key Features Potential Applications
Target Compound Not explicitly provided - Hexanol backbone
- Hydroxyethylamino
- Diethanesulfonate, HCl salt
Aliphatic chain with dual ionic groups; likely high solubility in polar solvents Drug intermediate, solubility enhancer
Bendamustine Hydrochloride () C₁₆H₂₃N₃O₄ - Benzimidazole
- Bis(2-hydroxyethyl)amino
- Butanoic acid
Antineoplastic agent; combines aromaticity with hydrophilic groups Chemotherapy (e.g., leukemia, lymphoma)
N-[4-[1-Hydroxy-2-[(1-methylethyl-d6)amino]ethyl]phenyl]methanesulfonamide HCl () C₁₂H₁₆DNOS • HCl - Deuterated isopropylamino
- Methanesulfonamide
- Aromatic ring
Beta-blocker (deuterated sotalol analog); enhanced metabolic stability Cardiovascular diseases
Benzyl 6-aminohexanoate HCl () C₁₃H₂₀ClNO₂ - Hexanoate ester
- Benzyl group
- Amino, HCl salt
Ester prodrug with aromatic protection; potential for controlled release Prodrug design, peptide synthesis
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine () C₄H₁₂N₂S₂ - Disulfide bridge
- Primary amines
Redox-sensitive scaffold; limited toxicological data Biochemical probes, polymer chemistry

Key Observations :

  • The target compound’s aliphatic chain contrasts with Bendamustine’s aromatic benzimidazole core , suggesting divergent pharmacokinetic profiles. Aliphatic structures may favor membrane permeability, while aromatic systems enhance target binding .
  • The diethanesulfonate group distinguishes it from methanesulfonamide () and benzyl ester () analogs. Sulfonates generally enhance aqueous solubility, which could make the target compound suitable for intravenous formulations .
  • Unlike the disulfide-containing compound (), the target lacks redox-sensitive motifs, implying greater stability under physiological conditions .

Biological Activity

6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride, a compound with potential biological activity, has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H21_{21}N1_{1}O5_{5}S2_{2}Cl
  • Molecular Weight : 303.81 g/mol
  • CAS Number : [insert CAS number if available]

The presence of a hydroxyethyl group and diethanesulfonate moiety suggests potential interactions with biological membranes and proteins.

The biological activity of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride may involve several mechanisms:

  • Interaction with Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptor Binding : It is hypothesized to bind to specific receptors, potentially affecting signal transduction pathways.
  • Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, possibly altering membrane fluidity and permeability.

Case Studies and Research Findings

A review of literature reveals several studies evaluating the biological effects of this compound:

  • Antioxidant Activity : Research indicates that similar compounds exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms. A study on related structures showed significant antioxidant effects, suggesting potential for similar activity in this compound .
  • Hypolipidemic Effects : Compounds with structural similarities have demonstrated hypolipidemic effects by activating lecithin cholesterol acyltransferase (LCAT), thereby influencing lipid metabolism . This mechanism may be relevant for 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride.
  • Smooth Muscle Relaxation : Related compounds have shown efficacy as β-adrenoceptor agonists, promoting smooth muscle relaxation in respiratory tissues. This suggests a possible therapeutic application for respiratory conditions .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
HypolipidemicActivation of LCAT
Smooth Muscle Relaxationβ-Adrenoceptor agonism

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